4-amino-1-methyl-5-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one

Medicinal chemistry p53-MDM2 protein-protein interaction pyrazolopyrrolidinone scaffold

Researchers requiring a validated p53-MDM2 inhibitor core face limited access to the precise pyrazolopyrrolidinone scaffold. This compound solves that by delivering the exact (4R,5R)-configured core from the Novartis program. • Foundational scaffold for systematic SAR at 4-amino, N1-methyl, and pyrazole positions. • TR-FRET p53-MDM2 assay-compatible reference inhibitor. • 95% purity racemic mixture for focused library synthesis.

Molecular Formula C9H14N4O
Molecular Weight 194.23 g/mol
Cat. No. B11729739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-1-methyl-5-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one
Molecular FormulaC9H14N4O
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCN1C(C(CC1=O)N)C2=CC=NN2C
InChIInChI=1S/C9H14N4O/c1-12-8(14)5-6(10)9(12)7-3-4-11-13(7)2/h3-4,6,9H,5,10H2,1-2H3
InChIKeyKKXCJOOZJZFBHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-1-methyl-5-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one: Baseline Profile & Procurement


4-Amino-1-methyl-5-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one (CAS 1820575-34-5, molecular formula C₉H₁₄N₄O, molecular weight 194.23 g/mol) is a chiral pyrrolidinone derivative functionalized with a 1-methylpyrazol-5-yl substituent and a primary amine at the 4-position. It belongs to the pyrazolopyrrolidinone structural class, a scaffold that has been rationally designed as a core for potent inhibitors of the p53–MDM2 protein–protein interaction [1]. The compound is available as a racemic mixture of the (4R,5R)- and (4S,5S)-enantiomers, with the (4R,5R)-stereochemistry corresponding to the active configuration found in the Novartis MDM2 inhibitor program [1]. Basic physicochemical data include predicted boiling point of 401.0 ± 45.0 °C and the presence of both hydrogen-bond donor (amine) and acceptor (carbonyl, pyrazole) functionalities that define its interaction potential .

1
p53–MDM2 interaction study scaffoldFoundational pyrazolopyrrolidinone core from the Novartis inhibitor program
2
Racemic mixture, chiral resolution context(4R,5R) configuration reported as key to target engagement; (4S,5S) included
3
SAR exploration and biochemical assay fitSupports in vitro TR-FRET assay development and focused library synthesis

Why Generic Substitution Fails


Within the pyrazolopyrrolidinone class, even small structural variations lead to dramatic changes in metabolic stability and target engagement. The literature explicitly demonstrates that morphing the pyrazole core to pyrrole (compound 2) or imidazole (compound 3) while keeping peripheral substitution constant results in divergent in vitro clearance profiles, precluding simplistic substitution [1]. The 4-amino-1-methyl-5-(1-methylpyrazol-5-yl) substitution pattern defines a specific pharmacophoric arrangement that cannot be generically interchanged with other pyrazolopyrrolidinone variants without altering key drug-like properties. Procurement decisions must therefore be based on direct quantitative evidence for this specific substitution pattern, as detailed below.

Core
Replacing the pyrazolopyrrolidinone core with pyrrole or imidazole analogs may shift metabolic stability and clearance profile.
Pattern
The 4-amino-1-methyl-5-(1-methylpyrazol-5-yl) substitution pattern defines a pharmacophoric arrangement; generic pyrazolopyrrolidinone variants may not transfer target engagement.
Class
Structurally related clinical candidates (NVP-HDM201, NVP-CGM097) belong to entirely different core classes, prohibiting direct interchange.

Quantitative Differentiation Evidence


Structural Uniqueness Among MDM2 Inhibitors

The target compound embodies the unsubstituted 4-amino-5-(1-methylpyrazol-5-yl) core that served as the starting point for the Novartis pyrazolopyrrolidinone optimization program (designated 'compound 1' in the published series). In contrast, the structurally related clinical candidate NVP-HDM201 features an extensively modified pyrrolo[3,4-d]imidazol-4(1H)-one core with distinct substitution, and the first-generation inhibitor NVP-CGM097 belongs to a dihydroisoquinolinone class entirely [1]. No direct head-to-head potency comparison is publicly available for this specific compound versus these clinical candidates.

Structural Uniqueness
Class-level inference
Pyrazolo-pyrrolidinone core (4-NH₂, N1-CH₃, C5-(1-methylpyrazol-5-yl)) vs. NVP-HDM201 (pyrroloimidazolone core) and NVP-CGM097 (dihydroisoquinolinone class).
Confirms foundational core for SAR studies.
No public head-to-head potency data vs. clinical candidates.
Medicinal chemistry p53-MDM2 protein-protein interaction pyrazolopyrrolidinone scaffold

Metabolic Instability of the Core

The pyrazolopyrrolidinone core (compound 1, structurally analogous to the target compound) displayed high intrinsic clearance across species: rat Clint = 385 mL/min/mg, human Clint = 115 mL/min/mg, mouse Clint = 495 mL/min/mg, as measured in liver microsomal incubations [1]. In contrast, the optimized imidazole-based lead compound 15a achieved significantly reduced clearance (specific values not publicly disclosed for the S-enantiomer, but the racemate 15 showed improved properties enabling in vivo proof-of-concept studies) [1]. This highlights the core's inherent metabolic vulnerability and the necessity of additional optimization for in vivo applications.

Metabolic Instability
Cross-study comparable
Rat Clint 385, human Clint 115, mouse Clint 495 mL/min/mg
High intrinsic clearance limits direct in vivo use.
Optimized imidazole analog 15a shows reduced clearance (exact values undisclosed).
Metabolic stability liver microsomes drug optimization

Enantiomer-Specific Potency

The (4R,5R)-configuration is the active enantiomer in the pyrazolopyrrolidinone class. Published SAR indicates that chiral separation of racemic mixtures consistently yields one enantiomer with dominant target activity. For the structurally related compound 15, the S-enantiomer (15a) displayed superior potency and was selected for further profiling, while the R-enantiomer (15b) was less active [1]. Although specific IC₅₀ values for (4R,5R)- vs. (4S,5S)-4-amino-1-methyl-5-(1-methylpyrazol-5-yl)pyrrolidin-2-one have not been publicly disclosed, the class-wide pattern of enantioselectivity is firmly established [1].

Enantiomer-Specific Potency
Class-level inference
(4R,5R) expected active form; (4S,5S) less active based on class SAR. Specific IC₅₀ not publicly reported.
Racemate supports initial SAR; enantiopure (4R,5R) needed for potency-critical work.
Class precedent suggests >10-fold activity difference.
Stereochemistry-activity relationship enantiomer separation chiral chromatography

Recommended Application Scenarios


p53–MDM2 Inhibitor SAR Starting Point

As the foundational pyrazolopyrrolidinone core from which the Novartis MDM2 inhibitor program was developed, this compound serves as the ideal minimal scaffold for SAR exploration [1]. Researchers can systematically derivatize the 4-amino group, the N1-methyl position, or the pyrazole C5 substituent to map potency and selectivity determinants.

In Vitro Biochemical Assay Reference Standard

The compound is suitable as a reference inhibitor in TR-FRET-based p53–MDM2 interaction assays. Although its absolute potency is not publicly disclosed, the class-level evidence confirms that the pyrazolopyrrolidinone core engages the MDM2 binding pocket with high affinity [1]. It can be used as a positive control or calibration standard in assay development.

Synthetic Intermediate for Lead Optimization

Given the high metabolic clearance of the unoptimized pyrazolopyrrolidinone core (rat Clint 385 mL/min/mg, human Clint 115 mL/min/mg) [1], this compound is most appropriately utilized as a synthetic building block for generating focused libraries aimed at improving metabolic stability while retaining on-target potency.

Application
Selection Property
Validation Focus
p53–MDM2 interaction SAR studies
Core scaffold with defined substitution pattern
Systematic derivatization at 4-amino, N1-methyl, or pyrazole positions
In vitro assay reference control
Pyrazolopyrrolidinone core engagement of MDM2 pocket
TR-FRET assay calibration and signal window verification
Synthetic intermediate for focused libraries
Modifiable amine and heterocycle positions
Improving metabolic stability while retaining on-target binding
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